molecular formula C22H29ClN6O2 B11417577 8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11417577
M. Wt: 445.0 g/mol
InChI Key: HNWLVGGTLIZZEY-UHFFFAOYSA-N
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Description

The compound 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a chloromethylphenyl group, and a purine core substituted with methyl and isobutyl groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives or other substituted products.

Mechanism of Action

The mechanism of action of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of 8-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]METHYL}-3-METHYL-7-(2-METHYLPROPYL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE .

Properties

Molecular Formula

C22H29ClN6O2

Molecular Weight

445.0 g/mol

IUPAC Name

8-[[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

InChI

InChI=1S/C22H29ClN6O2/c1-14(2)12-29-18(24-20-19(29)21(30)25-22(31)26(20)4)13-27-7-9-28(10-8-27)17-11-16(23)6-5-15(17)3/h5-6,11,14H,7-10,12-13H2,1-4H3,(H,25,30,31)

InChI Key

HNWLVGGTLIZZEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC3=NC4=C(N3CC(C)C)C(=O)NC(=O)N4C

Origin of Product

United States

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